molecular formula C12H11N3 B1329239 9H-Carbazole-3,6-diamine CAS No. 86-71-5

9H-Carbazole-3,6-diamine

Cat. No. B1329239
CAS RN: 86-71-5
M. Wt: 197.24 g/mol
InChI Key: YCZUWQOJQGCZKG-UHFFFAOYSA-N
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Description

9H-Carbazole-3,6-diamine is a derivative of carbazole, a heterocyclic aromatic organic compound. This particular derivative is characterized by the presence of two amine groups at the 3 and 6 positions of the carbazole nucleus. Carbazole and its derivatives are of significant interest due to their utility in various fields such as material science, medicinal chemistry, and supramolecular chemistry .

Synthesis Analysis

The synthesis of 9H-carbazole derivatives has been explored through various methods. An efficient protocol for the preparation of 9H-carbazoles, including 9H-carbazole-3,6-diamine, involves photostimulated SRN1 substitution reactions. This method allows for the intramolecular C–N bond formation of 2′-halo[1,1′-biphenyl]-2-amines under mild and "transition-metal-free" conditions, with yields up to 96% . Another approach for synthesizing 9H-carbazole-3,6-dicarbonitrile, which can be a precursor to the diamine, uses a catalytic high-yielding procedure followed by hydrolysis to yield 9H-carbazole-3,6-dicarboxylic acid .

Molecular Structure Analysis

The molecular structure of 9H-carbazole-3,6-diamine is based on the carbazole skeleton, which is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring. The diamine functionality introduces additional reactivity and potential for further chemical modifications, making it a versatile building block for the synthesis of polymers and other complex molecules .

Chemical Reactions Analysis

Carbazole derivatives, including 9H-carbazole-3,6-diamine, can undergo various chemical reactions due to the presence of reactive amine groups. These diamines have been used to synthesize novel soluble aromatic polyimides through poly-condensation reactions with dianhydrides such as Pyromelitic dianhydride (PMDA) and 2,2′,3,3′-biphenyl tetracarboxylic dianhydride (BPDA) . The reactivity of the amine groups also allows for the formation of copolyimides when reacted with other diamines and dianhydrides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-carbazole-3,6-diamine derivatives are influenced by the substituents attached to the carbazole core. For instance, the introduction of electron-withdrawing groups can lead to significant shifts in the absorption and emission spectra of these compounds . The electrochemical properties are also affected by the nature of the substituents, with 3,6-substituted carbazoles showing reversible oxidation and potential affected by the substituents . The solubility and thermal stability of polymers derived from these diamines are excellent, with some polymers showing high thermal stability with a temperature of 5% weight loss under nitrogen atmosphere over 400 °C .

Scientific Research Applications

Polymeric Materials and Memory Devices

9H-Carbazole-3,6-diamine derivatives have been synthesized and utilized in the creation of novel polyimides, exhibiting excellent organosolubility and high thermal stability. These polymers are notable for their use in memory devices, displaying capabilities such as flash-type memory and write-once-read-many-times (WORM) memory functionalities. The polymers were characterized by their resistance switching devices, making them potential candidates for data storage technology (Zhao et al., 2016a), (Zhao et al., 2016b).

Photophysical Applications

The compound has been explored for its photophysical properties. Studies reveal that 9H-Carbazole-3,6-diamine derivatives bearing electron-withdrawing groups showed significant shifts in absorption and emission maxima. These materials have been leveraged to create organic light-emitting diodes (OLEDs) with various emission properties, highlighting their potential in photonics and display technology (Kremser et al., 2008).

Medicinal Chemistry and Natural Products

9H-Carbazole derivatives have been noted for their wide range of biological activities, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. These compounds have been the subject of extensive research due to their potential in medicinal chemistry and drug development, with various structure-activity relationships and mechanisms of action being explored (Tsutsumi et al., 2016).

Electronic and Electrochromic Materials

9H-Carbazole-3,6-diamine-based polymers have been synthesized for applications in electrochromic materials, displaying high coloration efficiency and stability. These properties indicate the potential of these materials in applications such as smart windows and displays (Zhang et al., 2019).

Antimicrobial Activities

Carbazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various microbial strains, indicating their potential in addressing the need for new and effective antimicrobial agents (Salih et al., 2016).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Carbazole-based compounds, including 9H-Carbazole-3,6-diamine, have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors . Future research may focus on improving the synthesis methods and exploring more applications of these compounds .

properties

IUPAC Name

9H-carbazole-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11N3/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZUWQOJQGCZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C3=C(N2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235336
Record name 9H-Carbazole-3,6-diamine
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Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Carbazole-3,6-diamine

CAS RN

86-71-5
Record name 3,6-Diaminocarbazole
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Record name 9H-Carbazole-3,6-diamine
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Record name 3,6-Diaminocarbazole
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Record name 9H-Carbazole-3,6-diamine
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Record name 9H-carbazole-3,6-diamine
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Record name 9H-CARBAZOLE-3,6-DIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
R Nakar, AN Cho, N Berton, J Faure-Vincent… - Chemical Papers, 2018 - Springer
A new hole transporting material based on 3,6-disubstituted carbazole (3,6Cz-TPA) was synthesized through a one-step approach and was used as hole-transporting material in …
Number of citations: 14 link.springer.com
Y Lu, D Liu, J Zhao, X Yin, K Wang, Y Liu, S Xu, SJ Su… - Dyes and …, 2023 - Elsevier
Realizing solution-processable orange-red thermally activated delayed fluorescence (TADF) emitters is still challenging owing to the severe aggregation-caused quenching. In this study…
Number of citations: 0 www.sciencedirect.com
AS Mathews, D Kim, Y Kim, I Kim… - Journal of Polymer …, 2008 - Wiley Online Library
Here, we report the synthesis and characterization of new soluble polyimides that are functionalized using carbazole moieties in their side chain. As a monomer for synthesizing the …
Number of citations: 37 onlinelibrary.wiley.com
MS Park, JY Lee - Organic Electronics, 2013 - Elsevier
9-(Pyridin-3-yl)-9H-carbazole (PyCz) derivatives were synthesized as bipolar host materials for green phosphorescent organic light-emitting diodes (PHOLEDs) and the device …
Number of citations: 12 www.sciencedirect.com
KRJ Thomas, JT Lin, YT Tao, CH Chuen - Chemistry of materials, 2002 - ACS Publications
New multiply substituted carbazole derivatives containing fluorene or phenylene conjugated oxadiazole segments and quinoxaline units were obtained by palladium-catalyzed C−N …
Number of citations: 117 pubs.acs.org
J Zhao, L Peng, YL Zhu, YJ Song, LJ Wang, YZ Shen - Polymer, 2016 - Elsevier
Two novel asymmetrical carbazole-based diamines 9-(2-(1,1′-binaphthyl-4-yl)benzyl)-9H-carbazole-3,6-diamine (BNBCD) and 9-((4′-(9H-carbazol-9-yl)biphenyl-2-yl)methyl-9H-…
Number of citations: 52 www.sciencedirect.com
A Magomedov, S Paek, P Gratia… - Advanced Functional …, 2018 - Wiley Online Library
A series of new branched hole transporting materials (HTMs) containing two diphenylamine‐substituted carbazole fragments linked by a nonconjugated methylenebenzene unit is …
Number of citations: 108 onlinelibrary.wiley.com
M Degbia, B Schmaltz, J Bouclé… - Polymer …, 2014 - Wiley Online Library
The synthesis of new organic hole transporting materials ( HTMs ) based on 3,6‐disubstituted 9H ‐carbazole‐3,6‐diamine,N,N,N′,N′‐tetraphenyl‐9‐(4‐methoxyphenyl) derivatives …
Number of citations: 23 onlinelibrary.wiley.com
MM Abdelnaby, HM Ahmed, AM Alloush… - Microporous and …, 2023 - Elsevier
Environmental remediation has attracted global concerns in the last few years. Carbon dioxide and its climate change impact and water contamination, and scarcity directly influence …
Number of citations: 1 www.sciencedirect.com
J Zhao, L Peng, YL Zhu, A Zheng, YZ Shen - Polymer Chemistry, 2016 - pubs.rsc.org
Two new asymmetric diamines 9-(2′-bromobenzyl)-9H-carbazole-3,6-diamine (BBCDA) and 9-[2′-(3′′,4′′,5′′-trifluorophenyl)phenyl]-3,6-diaminocarbazole (TFDMC) were …
Number of citations: 25 pubs.rsc.org

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